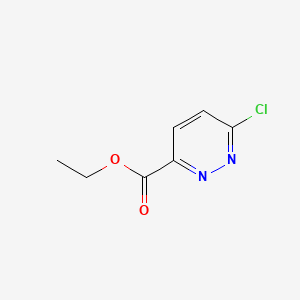

Ethyl 6-chloropyridazine-3-carboxylate

Description

BenchChem offers high-quality Ethyl 6-chloropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-chloropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloropyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-6(8)10-9-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSVPKDEHFOXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438516 | |

| Record name | Ethyl 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75680-92-1 | |

| Record name | Ethyl 6-chloro-3-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75680-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-chloropyridazine-3-carboxylate

Foreword

Ethyl 6-chloropyridazine-3-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal and agrochemical research. Its unique electronic properties and versatile reactivity make it an invaluable intermediate for the synthesis of a diverse array of biologically active compounds. This guide provides a comprehensive overview of the primary synthetic pathways to this key molecule, grounded in established chemical principles and supported by practical, field-proven insights. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis, from reaction mechanisms to detailed experimental protocols.

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a structural motif found in numerous compounds with a wide spectrum of biological activities.[1][2] The electron-deficient nature of the pyridazine ring, a consequence of the electronegativity of the nitrogen atoms, profoundly influences its chemical reactivity and its ability to interact with biological targets.[1] The introduction of a chloro substituent at the 6-position and an ethyl carboxylate group at the 3-position of the pyridazine ring yields ethyl 6-chloropyridazine-3-carboxylate, a highly versatile intermediate. The chlorine atom serves as a convenient leaving group for nucleophilic substitution and cross-coupling reactions, while the ester functionality provides a handle for further derivatization, such as amidation or reduction.[3][4]

This guide will explore the most prevalent and efficient synthetic routes to ethyl 6-chloropyridazine-3-carboxylate, with a focus on the underlying chemical principles and practical considerations for successful laboratory execution.

Primary Synthetic Pathway: Chlorination of a Pyridazinone Precursor

The most direct and widely employed method for the synthesis of ethyl 6-chloropyridazine-3-carboxylate involves the chlorination of its corresponding pyridazinone precursor, ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (phosphoryl chloride, POCl₃) being the reagent of choice.[3]

Reaction Scheme

The overall transformation can be depicted as follows:

Caption: Chlorination of the pyridazinone precursor.

Mechanistic Insights

The chlorination of the pyridazinone ring with phosphorus oxychloride is a classic example of converting a cyclic amide (a lactam) into a chloro-substituted heteroaromatic compound. The reaction proceeds through the following key steps:

-

Activation of the Carbonyl Group: The lone pair of electrons on the oxygen atom of the pyridazinone carbonyl group attacks the electrophilic phosphorus atom of POCl₃.

-

Chloride Attack and Aromatization: This is followed by the elimination of a dichlorophosphate species and subsequent attack of a chloride ion. A final elimination step leads to the formation of the aromatic 6-chloropyridazine ring.

Experimental Protocol

The following is a representative experimental procedure for the chlorination step:

Materials:

-

Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

10% aqueous sodium hydroxide solution

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate in an excess of phosphorus oxychloride.[3]

-

Heat the reaction mixture at 100°C for 2 hours.[3]

-

After cooling to room temperature, carefully concentrate the reaction mixture under reduced pressure to remove the excess POCl₃.[3]

-

Slowly pour the concentrated residue into a beaker of ice water with vigorous stirring.[3]

-

Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution, while keeping the mixture cool in an ice bath.[3]

-

Extract the aqueous mixture with ethyl acetate.[3]

-

Combine the organic layers and wash with a saturated aqueous sodium chloride solution.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate eluent system to afford pure ethyl 6-chloropyridazine-3-carboxylate as a white solid.[3]

Data Summary

| Parameter | Value | Reference |

| Starting Material | Ethyl 3-pyridazinone-6-carboxylate | [3] |

| Reagent | Phosphoryl chloride (POCl₃) | [3] |

| Temperature | 100°C | [3] |

| Reaction Time | 2 hours | [3] |

| Yield | 68.7% | [3] |

| Melting Point | 145.6-146.7°C | [3] |

Synthesis of the Pyridazinone Precursor

The synthesis of the pyridazinone precursor is a critical step in the overall pathway. A common and effective method involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine.

Reaction Scheme

Caption: Formation of the pyridazinone ring.

Mechanistic Considerations

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen atoms on the carbonyl carbons of the 1,4-dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the stable pyridazinone ring.[2]

Alternative Synthetic Routes

While the chlorination of a pyridazinone precursor is a robust method, other synthetic strategies have been developed.

From Mucochloric Acid

Mucochloric acid can serve as a readily available starting material for the synthesis of pyridazine derivatives.[5] This pathway involves a series of transformations to construct the desired pyridazine core.

From Ethyl Levulinate

A multi-step synthesis starting from the inexpensive and commercially available ethyl levulinate has been reported to produce methyl 6-chloropyridazine-3-carboxylate.[6] This six-step process includes cyclization, bromination, elimination, oxidation, esterification, and finally chlorination, with an overall yield of 42%.[6]

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. Pyridazine - Wikipedia [en.wikipedia.org]

- 3. 6-Chloro-pyridazine-3-carboxylic acid ethyl ester | 75680-92-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

An In-depth Technical Guide to Ethyl 6-chloropyridazine-3-carboxylate (CAS: 75680-92-1) for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the rapid exploration of chemical space to identify novel therapeutic agents is paramount. Success in this endeavor often hinges on the strategic selection of molecular building blocks—reagents that offer both a structurally relevant core and versatile chemical handles for diversification. Ethyl 6-chloropyridazine-3-carboxylate stands out as one such high-value intermediate. Its electron-deficient pyridazine scaffold is a recognized pharmacophore in numerous biologically active compounds, while the strategically positioned chlorine atom and ethyl ester group serve as orthogonal reaction points for molecular elaboration.

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of Ethyl 6-chloropyridazine-3-carboxylate. Moving beyond a simple cataloging of properties, we will delve into the causality behind its reactivity, provide field-proven experimental protocols, and illustrate its strategic application in the synthesis of complex, high-value molecules.

Section 1: Core Molecular Profile and Physicochemical Characteristics

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. Ethyl 6-chloropyridazine-3-carboxylate is a stable, crystalline solid under standard conditions, making it convenient to handle and store in a laboratory setting.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Data | Source(s) |

| CAS Number | 75680-92-1 | [1][2] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 186.60 g/mol | [1] |

| IUPAC Name | ethyl 6-chloropyridazine-3-carboxylate | [1] |

| Synonyms | 6-Chloro-pyridazine-3-carboxylic acid ethyl ester, Ethyl 6-chloro-3-pyridazinecarboxylate | [1] |

| Appearance | White to light brown crystalline powder | [1][2] |

| Melting Point | 149.0°C to 152.0°C | [1] |

| Purity (Typical) | ≥94% (HPLC) | [1][2] |

| SMILES | CCOC(=O)C1=NN=C(C=C1)Cl | [1] |

| InChI Key | GVSVPKDEHFOXSW-UHFFFAOYSA-N | [1][2] |

Structural Analysis and Inherent Reactivity

The chemical personality of Ethyl 6-chloropyridazine-3-carboxylate is dictated by three key structural features:

-

The Pyridazine Ring: This 1,2-diazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the ring system susceptible to nucleophilic attack and activates the C-Cl bond towards substitution.

-

The C6-Chlorine Atom: The chlorine atom is an excellent leaving group, particularly given its attachment to an electron-deficient heteroaromatic ring. This is the primary site for diversification, enabling a wide range of cross-coupling and nucleophilic aromatic substitution (SₙAr) reactions.

-

The C3-Ethyl Ester: This group serves as a secondary, more stable functional handle. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other carboxylate chemistries, or potentially reduced. Its relative stability allows chemists to perform extensive modifications at the C6 position before addressing the ester.

Section 2: Synthesis and Purification Workflow

While numerous synthetic routes exist, a common and reliable strategy involves the cyclization to form the pyridazine core followed by chlorination. The related methyl ester has been synthesized from ethyl levulinate via a multi-step process involving cyclization, bromination, elimination, oxidation, esterification, and chlorination[3]. A general and robust laboratory-scale synthesis can be conceptualized as follows.

Caption: Generalized synthetic workflow for the target compound.

Protocol 1: Synthesis via Chlorination and Esterification

This protocol is a representative example. Researchers should consult specific literature precedents and perform appropriate safety assessments.

Step 1: Synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid

-

To a stirred solution of mucobromic acid (1 eq) in water, add hydrazine sulfate (1.1 eq) portion-wise while maintaining the temperature below 30°C.

-

After the addition is complete, heat the reaction mixture to 90-100°C and stir for 3-4 hours.

-

Cool the mixture to room temperature and then to 0-5°C in an ice bath.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the pyridazinone intermediate.

Step 2: Synthesis of 6-chloropyridazine-3-carboxylic acid

-

Caution: Perform in a well-ventilated fume hood. To phosphorus oxychloride (POCl₃, 5-10 eq), slowly add the dried 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1 eq).

-

Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

The product will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Step 3: Esterification to Ethyl 6-chloropyridazine-3-carboxylate

-

Suspend the crude 6-chloropyridazine-3-carboxylic acid (1 eq) in absolute ethanol (10-20 volumes).

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).

-

Heat the mixture to reflux and stir for 8-12 hours.

-

Cool the mixture and reduce the volume of ethanol under reduced pressure.

-

Pour the residue into cold water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Purification: The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white to off-white crystalline powder[2]. Purity should be confirmed by HPLC and structural identity by ¹H NMR and MS analysis.

Section 3: Chemical Reactivity and Key Transformations

The synthetic power of Ethyl 6-chloropyridazine-3-carboxylate lies in the selective reactivity of its C-Cl bond. This position is highly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.

Sources

A Technical Guide to the Spectroscopic Properties of Ethyl 6-chloropyridazine-3-carboxylate

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: Ethyl 6-chloropyridazine-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a scaffold found in numerous biologically active compounds.[1] The presence of a chloro-substituent at the 6-position and an ethyl carboxylate group at the 3-position provides two reactive sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 6-chloropyridazine-3-carboxylate, both ¹H and ¹³C NMR are indispensable for structural verification.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is predicted to be simple and highly informative, showing distinct signals for the two protons on the pyridazine ring and the protons of the ethyl ester group. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom significantly deshields the ring protons, shifting them downfield.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | Doublet (d) | 1H | H-4 |

| ~7.9 - 8.1 | Doublet (d) | 1H | H-5 |

| ~4.5 - 4.7 | Quartet (q) | 2H | -OCH₂ CH₃ |

| ~1.4 - 1.6 | Triplet (t) | 3H | -OCH₂CH₃ |

Causality of Predictions:

-

Aromatic Protons (H-4, H-5): The two adjacent nitrogen atoms and the electronegative chlorine atom strongly withdraw electron density from the pyridazine ring. This deshielding effect shifts the ring protons to a low field (downfield) region, typically above 7.5 ppm. The proton at the 4-position (H-4), being adjacent to the electron-withdrawing carboxylate group, is expected to be the most deshielded. The protons at H-4 and H-5 will appear as doublets due to coupling with each other.

-

Ethyl Ester Protons: The methylene (-CH₂-) protons are adjacent to an electron-withdrawing oxygen atom, placing their signal around 4.5-4.7 ppm. They will appear as a quartet due to coupling with the three methyl protons. The terminal methyl (-CH₃) protons are more shielded and will appear as a triplet around 1.4-1.6 ppm due to coupling with the two methylene protons.

Diagram of Predicted ¹H NMR Assignments:

Caption: Molecular structure with labeled protons for ¹H NMR correlation.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the chemical environment of each of the seven unique carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 - 166 | C =O | Ester carbonyl carbon, highly deshielded. |

| ~155 - 158 | C-6 | Aromatic carbon bonded to chlorine and nitrogen. |

| ~150 - 153 | C-3 | Aromatic carbon bonded to two nitrogens and the ester. |

| ~130 - 133 | C-4 | Aromatic CH carbon. |

| ~128 - 131 | C-5 | Aromatic CH carbon. |

| ~62 - 65 | -OCH₂ CH₃ | Methylene carbon of the ethyl group, deshielded by oxygen. |

| ~13 - 15 | -OCH₂CH₃ | Methyl carbon of the ethyl group. |

Causality of Predictions:

-

The ester carbonyl carbon is the most deshielded, appearing at the lowest field.

-

The aromatic carbons attached to heteroatoms (C-3 and C-6) are significantly deshielded and appear downfield. The carbon attached to chlorine (C-6) is expected to be particularly downfield.

-

The protonated aromatic carbons (C-4 and C-5) will appear in the typical aromatic region.

-

The carbons of the ethyl group will appear in the upfield (aliphatic) region.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~10-20 mg of Ethyl 6-chloropyridazine-3-carboxylate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ can be used if solubility is an issue.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220-240 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 1024 or more scans as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and reference them to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Ethyl 6-chloropyridazine-3-carboxylate is expected to be dominated by the strong absorption of the ester carbonyl group.

Predicted Key IR Absorption Bands:

| Predicted Frequency (cm⁻¹) | Functional Group | Vibration Type |

| ~3100 - 3000 | Aromatic C-H | Stretch |

| ~2980 - 2850 | Aliphatic C-H | Stretch |

| ~1730 - 1715 | Ester C=O | Stretch |

| ~1600 - 1450 | Aromatic C=N, C=C | Ring Stretch |

| ~1300 - 1150 | Ester C-O | Stretch |

| ~800 - 700 | C-Cl | Stretch |

Causality of Predictions:

-

C=O Stretch: The most intense and characteristic band will be the C=O stretch of the conjugated ester, expected in the 1730-1715 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

-

Ring Vibrations: The pyridazine ring will exhibit several C=C and C=N stretching bands in the 1600-1450 cm⁻¹ fingerprint region.

-

C-O and C-Cl Stretches: The C-O stretch of the ester and the C-Cl stretch will also be present at lower wavenumbers.

Experimental Protocol for IR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure using the instrument's anvil and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| Predicted m/z | Ion | Notes |

| 186/188 | [M]⁺ | Molecular ion peak. The 188 peak (M+2) should be ~32% of the 186 peak, characteristic of one chlorine atom. |

| 157/159 | [M - C₂H₅]⁺ | Loss of the ethyl group. |

| 141/143 | [M - OC₂H₅]⁺ | Loss of the ethoxy group. |

| 113/115 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |

Causality of Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺) will appear at m/z 186. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an M+2 peak at m/z 188 with an intensity of approximately one-third of the M peak is a crucial diagnostic feature.

-

Fragmentation: Under EI conditions, the molecule is expected to fragment at the ester group. Common fragmentation pathways include the loss of the ethyl radical (•C₂H₅), the ethoxy radical (•OC₂H₅), or the entire ethyl carboxylate radical (•COOC₂H₅).

Diagram of Predicted Mass Spectrometry Fragmentation:

Caption: Predicted major fragmentation pathways for Ethyl 6-chloropyridazine-3-carboxylate in EI-MS.

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 250.

-

Data Analysis: Identify the molecular ion peak and its characteristic isotopic pattern. Analyze the major fragment ions to confirm the structure.

References

- [Placeholder for a relevant synthesis/characteriz

- [Placeholder for a spectroscopic database entry, e.g., SDBS, if one were to become available]

-

PubChem. Methyl 6-chloropyridazine-3-carboxylate. National Center for Biotechnology Information. [Link] (Data for the methyl analog).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

- 1. 5096-73-1|6-Chloropyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 6-Chloro-pyridazine-3-carboxylic acid ethyl ester | 75680-92-1 [chemicalbook.com]

- 3. Ethyl 6-chloropyridazine-3-carboxylate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Ethyl 6-chloropyridazine-3-carboxylate, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-Depth Technical Guide to Ethyl 6-chloropyridazine-3-carboxylate: A Key Intermediate in Pharmaceutical Synthesis

Executive Summary: This guide provides a comprehensive technical overview of Ethyl 6-chloropyridazine-3-carboxylate, a crucial heterocyclic building block in modern drug discovery and development. We will delve into its chemical structure, physicochemical properties, detailed synthetic protocols, and its strategic application as a versatile intermediate for creating complex pharmaceutical agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

The Strategic Importance of the Pyridazine Scaffold

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for a vast array of therapeutics. Among these, the pyridazine moiety—a six-membered aromatic ring containing two adjacent nitrogen atoms—is of significant interest. The unique electronic properties conferred by the nitrogen atoms allow for a range of molecular interactions, making pyridazine derivatives valuable cores for targeting various biological pathways.

Furthermore, the incorporation of chlorine atoms into pharmaceutical candidates is a well-established strategy to modulate their metabolic stability, lipophilicity, and binding affinity.[1] Chlorinated compounds represent a significant portion of FDA-approved drugs, highlighting their importance in creating effective therapeutics.[1] Ethyl 6-chloropyridazine-3-carboxylate combines the benefits of the pyridazine core with a reactive chlorine handle, positioning it as a high-value intermediate for synthesizing novel active pharmaceutical ingredients (APIs).[2][3] Its structural analogs have been identified as key intermediates in the development of anti-tumor and blood-lipid-lowering agents, underscoring the potential of this molecular framework.[4]

Chemical Identity and Properties

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is ethyl 6-chloropyridazine-3-carboxylate .[5][6]

The structure consists of a central pyridazine ring. A chlorine atom is substituted at the 6-position, and an ethyl carboxylate group (-COOCH₂CH₃) is attached at the 3-position. The presence of the electron-withdrawing chlorine atom and the ester group significantly influences the reactivity of the pyridazine ring, making the chlorine atom susceptible to nucleophilic substitution—a key reaction in its synthetic applications.

-

SMILES: CCOC(=O)C1=NN=C(Cl)C=C1[5]

Physicochemical Properties

The quantitative data for Ethyl 6-chloropyridazine-3-carboxylate are summarized in the table below. These properties are critical for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 75680-92-1 | [5][6] |

| Molecular Weight | 186.60 g/mol | [6] |

| Appearance | White to light brown crystalline powder | [5] |

| Melting Point | 149.0°C to 152.0°C | [6] |

| Purity (Typical) | ≥94% (HPLC) | [5][6] |

Synthesis and Manufacturing

Synthetic Strategy: Fischer Esterification

From a process chemistry perspective, one of the most efficient and scalable routes to Ethyl 6-chloropyridazine-3-carboxylate is the acid-catalyzed esterification (Fischer esterification) of its corresponding carboxylic acid, 6-chloropyridazine-3-carboxylic acid.[7][8] This precursor is commercially available.

The causality behind this choice is twofold:

-

Atom Economy: The reaction is highly efficient, with water as the only byproduct.

-

Process Simplicity: It involves standard reagents (ethanol and a catalytic acid like sulfuric acid) and straightforward reaction conditions, making it amenable to large-scale production.

Detailed Experimental Protocol: Synthesis via Esterification

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents:

-

6-Chloropyridazine-3-carboxylic acid (1.0 eq)

-

Anhydrous Ethanol (20-30 eq, serves as reagent and solvent)

-

Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyridazine-3-carboxylic acid (e.g., 10.0 g).

-

Reagent Addition: Add anhydrous ethanol (e.g., 100 mL) to the flask. Stir the suspension.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring suspension. The addition is exothermic.

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water.

-

Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The product may precipitate as a solid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Ethyl 6-chloropyridazine-3-carboxylate as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 6-chloropyridazine-3-carboxylate.

Role in Drug Discovery and Development

A Versatile Heterocyclic Building Block

Ethyl 6-chloropyridazine-3-carboxylate is not typically an API itself but rather a strategic intermediate. Its value lies in its two distinct reactive sites:

-

The C6-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SₙAr). It can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of diverse side chains and the construction of complex molecular architectures.

-

The C3-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents. Alternatively, it can undergo direct amidation or be reduced to an alcohol, providing further synthetic handles.

Application as a Key Synthetic Intermediate

The utility of this scaffold is demonstrated by the synthesis of various biologically active molecules. By leveraging the dual reactivity, medicinal chemists can rapidly generate libraries of compounds for screening. For example, reaction at the chloro position followed by modification of the ester allows for systematic exploration of the structure-activity relationship (SAR) of a new chemical series.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 431110010 [thermofisher.com]

- 6. Ethyl 6-chloropyridazine-3-carboxylate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 5096-73-1|6-Chloropyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. 6-chloropyridazine-3-carboxylic Acid | C5H3ClN2O2 | CID 6415762 - PubChem [pubchem.ncbi.nlm.nih.gov]

Starting materials for Ethyl 6-chloropyridazine-3-carboxylate synthesis

An In-depth Technical Guide to the Starting Materials and Synthesis of Ethyl 6-chloropyridazine-3-carboxylate

Executive Summary

Ethyl 6-chloropyridazine-3-carboxylate is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring a reactive chlorine atom and an ester functional group on the pyridazine core, makes it a versatile building block for creating more complex, biologically active molecules. This guide provides a comprehensive analysis of the primary and alternative synthetic pathways for its preparation, with a focus on the selection of starting materials and the underlying chemical principles. We will explore the industrially prevalent route commencing from 3,6-dichloropyridazine, as well as alternative strategies involving the construction of the pyridazine ring from acyclic precursors and the functional group manipulation of pre-formed pyridazine derivatives. Each pathway is critically evaluated based on efficiency, safety, and the accessibility of starting materials, offering researchers and development professionals a thorough understanding of the available synthetic options.

Introduction

Pyridazine-containing compounds are of significant interest due to their wide range of pharmacological activities, including antihypertensive, antiviral, and anticancer properties.[1] Ethyl 6-chloropyridazine-3-carboxylate (CAS No: 75680-92-1) serves as a key precursor in the development of these advanced molecules.[2] The strategic synthesis of this intermediate is crucial for the efficient and cost-effective production of final drug substances and agricultural products. The choice of starting material dictates the entire synthetic sequence, influencing the number of steps, overall yield, and impurity profile. This document will dissect the most prominent synthetic routes, providing detailed protocols and a comparative analysis to guide laboratory and industrial-scale production.

The Primary Synthetic Pathway: From Maleic Anhydride via 3,6-Dichloropyridazine

The most established and industrially scalable route to Ethyl 6-chloropyridazine-3-carboxylate begins with the readily available commodity chemical, maleic anhydride. This pathway proceeds through the key intermediate 3,6-dichloropyridazine, which is then selectively functionalized.

Precursor Synthesis: 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a fundamental building block in medicinal and agricultural chemistry.[3][4] Its synthesis is a well-documented two-step process from maleic anhydride.

Step 1: Synthesis of Maleic Hydrazide (Pyridazine-3,6-diol)

The first step involves a condensation reaction between maleic anhydride and hydrazine hydrate. The anhydride ring is opened by hydrazine, followed by an intramolecular cyclization and dehydration to form the stable pyridazine-3,6-diol, commonly known as maleic hydrazide.[5]

Step 2: Chlorination of Maleic Hydrazide

The diol is then converted to the dichloride using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation due to its efficacy and reliability.[6] The reaction involves the conversion of the hydroxyl groups (in their tautomeric keto form) into chloro groups.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide [6]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, charge pyridazine-3,6-diol (maleic hydrazide) (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5.0 eq) to the flask at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 12 hours (overnight).

-

Work-up: Cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring. Neutralize the solution to a pH of ~8 using a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine.

Palladium-Catalyzed Carbonylation

The final step in this pathway is the regioselective introduction of an ethoxycarbonyl group at the 3-position of the 3,6-dichloropyridazine ring. This is achieved through a palladium-catalyzed carbonylation reaction.[7]

Causality of Experimental Choices:

-

Catalyst: A palladium-phosphine complex (e.g., Pd(PPh₃)₄ or generated in situ from a palladium source and a phosphine ligand) is used to facilitate the oxidative addition of the C-Cl bond and the subsequent insertion of carbon monoxide.

-

Reactants: Carbon monoxide serves as the source for the carbonyl group, and ethanol acts as the nucleophile to form the ethyl ester.

-

Base: A base is required to neutralize the HCl generated during the reaction, driving the catalytic cycle forward.

The reaction proceeds with high selectivity for one of the two identical chloro-positions, as the carbonylation of the second position is significantly slower under controlled conditions.

Experimental Protocol: Synthesis of Ethyl 6-chloropyridazine-3-carboxylate [7]

-

Reaction Setup: In a high-pressure autoclave, combine 3,6-dichloropyridazine (1.0 eq), a palladium-phosphine complex catalyst (e.g., 1-5 mol%), a suitable base, and ethanol as the solvent.

-

Reaction Conditions: Seal the autoclave, purge with nitrogen, and then pressurize with carbon monoxide (CO) gas. Heat the mixture while stirring. The exact temperature and pressure must be optimized for the specific catalytic system.

-

Monitoring: Monitor the reaction progress by techniques such as HPLC or GC until the starting material is consumed.

-

Work-up and Purification: After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated, and the resulting crude product is purified, typically by recrystallization or column chromatography, to yield Ethyl 6-chloropyridazine-3-carboxylate.

Caption: Primary synthesis route from maleic anhydride.

Alternative Synthetic Strategies

While the carbonylation of 3,6-dichloropyridazine is dominant, alternative routes offer flexibility, especially when specific precursors are more readily available or when avoiding high-pressure CO gas is desirable.

Ring Formation from Acyclic Precursors

This approach involves constructing the pyridazine ring from linear starting materials that already contain some of the required functional groups.

Route via Ethyl Levulinate:

A multi-step synthesis starting from the inexpensive ethyl levulinate has been reported.[8] This γ-keto ester is a classic precursor for forming six-membered heterocycles.[9]

-

Cyclization: Reaction of ethyl levulinate with hydrazine forms the initial dihydropyridazinone ring.

-

Functionalization & Oxidation: A sequence of bromination, elimination, and oxidation steps introduces the necessary unsaturation and modifies the ring substituents.

-

Esterification and Chlorination: The final steps involve ensuring the presence of the ethyl ester and chlorinating a hydroxyl group to yield the target molecule.

This route is longer but relies on fundamental organic reactions and avoids the use of palladium catalysts and high-pressure gas.

Caption: Synthesis from an acyclic γ-keto ester precursor.

Functional Group Interconversion on a Pre-formed Ring

This strategy begins with a pyridazine ring that is structurally similar to the target and modifies its functional groups.

Route via Oxidation of a Methyl Group:

A patented method describes the synthesis starting from 3-chloro-6-methylpyridazine.[10]

-

Oxidation: The methyl group at the 6-position is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or potassium dichromate in sulfuric acid. This yields 6-chloropyridazine-3-carboxylic acid.

-

Esterification: The resulting carboxylic acid is then esterified with ethanol under acidic conditions to give the final ethyl ester product.

This approach is logical if 3-chloro-6-methylpyridazine is a readily available or cost-effective starting material. The main challenge lies in handling strong, often chromium-based, oxidants.

Caption: Synthesis via functional group interconversion.

Comparative Analysis of Starting Materials

The selection of a synthetic route is a multi-faceted decision that balances economic, logistical, and safety factors.

| Starting Material | Primary Synthetic Route | Advantages | Disadvantages |

| Maleic Anhydride | Condensation, Chlorination, Carbonylation | • Highly cost-effective and readily available starting material.• Well-established, high-yielding steps.[6]• Industrially scalable. | • Requires handling of corrosive POCl₃.• Final step involves high-pressure CO gas and a precious metal (Pd) catalyst.[7] |

| Ethyl Levulinate | Ring Formation, Oxidation, Chlorination | • Inexpensive starting material.[8]• Avoids high-pressure gas and palladium catalysts. | • Multi-step synthesis (≥6 steps) leads to lower overall yield.• More complex purification of intermediates. |

| 3-Chloro-6-methylpyridazine | Oxidation, Esterification | • More direct, fewer steps than the ethyl levulinate route.• Builds upon a pre-formed pyridazine core. | • Requires strong, potentially hazardous oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇).[10]• Availability and cost of the starting material may be a factor. |

Conclusion

The synthesis of Ethyl 6-chloropyridazine-3-carboxylate is most efficiently and commonly achieved via the palladium-catalyzed carbonylation of 3,6-dichloropyridazine. This pathway is anchored by the use of maleic anhydride, an inexpensive and abundant commodity chemical, making it the preferred choice for large-scale industrial production. Alternative routes, starting from acyclic precursors like ethyl levulinate or involving the functional group transformation of substituted pyridazines, provide valuable options for specific research contexts or when avoidance of certain reagents like carbon monoxide or palladium is a priority. A thorough understanding of these synthetic strategies, their underlying chemical principles, and the comparative advantages of their respective starting materials is essential for researchers and professionals in the fields of drug development and agrochemical synthesis.

References

-

Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules. Available at: [Link]

-

Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho. Available at: [Link]

-

WO/2001/007416 METHOD OF PRODUCING PYRIDAZINE CARBOXYLIC ACID DERIVATIVES. (2001). WIPO Patentscope. Available at: [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]

- CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid. (n.d.). Google Patents.

-

Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2015). Molecules. Available at: [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2010). ResearchGate. Available at: [Link]

-

Pyridazine. (n.d.). Wikipedia. Available at: [Link]

- CN112645883A - Preparation method of 3, 6-dichloropyridazine. (n.d.). Google Patents.

-

Understanding 3,6-Dichloropyridazine: Properties, Synthesis & Usage. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Ethyl 6-chloropyridazine-3-carboxylate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 6. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. researchgate.net [researchgate.net]

- 9. Pyridazine - Wikipedia [en.wikipedia.org]

- 10. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

The Synthetic Versatility of Ethyl 6-chloropyridazine-3-carboxylate: A Technical Guide for Chemical Innovation

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridazine core stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, render it an attractive component for designing novel therapeutics.[1] Within this important class of heterocycles, Ethyl 6-chloropyridazine-3-carboxylate has emerged as a particularly versatile and highly valuable building block. Its strategic placement of a reactive chlorine atom and an ester functionality allows for a diverse range of chemical transformations, making it a cornerstone for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the reactivity and chemical properties of Ethyl 6-chloropyridazine-3-carboxylate, offering researchers, scientists, and drug development professionals a comprehensive technical resource to unlock its full synthetic potential.

Core Molecular Attributes and Reactivity Profile

Ethyl 6-chloropyridazine-3-carboxylate is a crystalline solid at room temperature. The inherent chemical reactivity of this molecule is dictated by the interplay of its key functional groups: the pyridazine ring, the chloro substituent, and the ethyl carboxylate.

The pyridazine ring, with its two adjacent nitrogen atoms, is an electron-deficient aromatic system. This electron deficiency is further amplified by the presence of the electron-withdrawing ethyl carboxylate group. Consequently, the carbon atoms of the pyridazine ring are electrophilic in nature, particularly those at positions 4 and 5. The chlorine atom at the 6-position is activated towards nucleophilic displacement due to the electron-withdrawing nature of the pyridazine ring. This activation makes it a prime site for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The ethyl carboxylate group at the 3-position offers another handle for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be engaged in various amide bond-forming reactions or other transformations.

Synthesis of Ethyl 6-chloropyridazine-3-carboxylate

While various synthetic routes to pyridazine derivatives exist, a common and scalable approach to Ethyl 6-chloropyridazine-3-carboxylate involves a multi-step sequence starting from readily available precursors. One such reported synthesis of the analogous methyl ester involves a six-step process commencing with ethyl levulinate, encompassing cyclization, bromination, elimination, oxidation, esterification, and chlorination, affording the target compound in a good overall yield.[3]

Key Chemical Transformations: A Gateway to Molecular Diversity

The true synthetic utility of Ethyl 6-chloropyridazine-3-carboxylate lies in its ability to undergo a variety of predictable and high-yielding chemical reactions. These transformations provide access to a vast chemical space, enabling the rapid generation of diverse compound libraries for biological screening.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridazine ring renders the chlorine atom at the 6-position susceptible to nucleophilic attack. This SNAr reaction is a cornerstone of the chemistry of this building block, allowing for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

Conceptual Workflow for Nucleophilic Aromatic Substitution

Caption: Generalized workflow for SNAr reactions.

Experimental Protocol: General Procedure for SNAr with Amines

A typical procedure involves dissolving Ethyl 6-chloropyridazine-3-carboxylate and a slight excess of the desired amine in a polar aprotic solvent such as DMSO or DMF.[4] A base, commonly potassium carbonate or triethylamine, is added to neutralize the HCl generated during the reaction. The mixture is then heated, typically between 80-120 °C, until the reaction is complete as monitored by TLC or LC-MS.[4] Workup usually involves dilution with water and extraction with an organic solvent, followed by purification via column chromatography.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Typical Conditions | Reference |

| Benzylamine | Ethyl 6-(benzylamino)pyridazine-3-carboxylate | K₂CO₃, DMF, 100 °C | [4] |

| Phenol | Ethyl 6-phenoxypyridazine-3-carboxylate | NaH, THF, reflux | [4] |

| Thiophenol | Ethyl 6-(phenylthio)pyridazine-3-carboxylate | K₂CO₃, DMF, 80 °C | [4] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and Ethyl 6-chloropyridazine-3-carboxylate is an excellent substrate for these powerful transformations. The carbon-chlorine bond at the 6-position can be readily activated by a palladium(0) catalyst, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5] This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

In a typical Suzuki-Miyaura coupling, Ethyl 6-chloropyridazine-3-carboxylate, a boronic acid or its ester derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined in a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.[6][7] The reaction mixture is degassed and heated under an inert atmosphere (nitrogen or argon) until the starting material is consumed.[6] After cooling, the reaction is worked up and the product is purified by chromatography.

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Ethyl 6-phenylpyridazine-3-carboxylate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 | [6] |

| 4-Methoxyphenylboronic acid | Ethyl 6-(4-methoxyphenyl)pyridazine-3-carboxylate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 92 | [8] |

| 2-Thiopheneboronic acid | Ethyl 6-(thiophen-2-yl)pyridazine-3-carboxylate | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 78 | [8] |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to important alkynyl-substituted heterocycles.[9][10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[9]

Experimental Protocol: General Procedure for Sonogashira Coupling

Ethyl 6-chloropyridazine-3-carboxylate, a terminal alkyne (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) are dissolved in a suitable solvent such as THF or DMF.[11][12] The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.[11] Upon completion, the reaction mixture is worked up and the product is purified. A peer-reviewed paper describes the use of Ethyl 6-chloropyridine-3-carboxylate in a microwave-assisted Sonogashira coupling.[13]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and amides.[16] This reaction is particularly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals.[17]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a typical Buchwald-Hartwig amination, Ethyl 6-chloropyridazine-3-carboxylate, an amine, a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a strong base (e.g., NaOt-Bu or K₃PO₄) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane.[18] The reaction is heated under an inert atmosphere until completion.[18] Careful selection of the ligand and base is often crucial for achieving high yields.

Hydrolysis of the Ethyl Ester

The ethyl carboxylate group of Ethyl 6-chloropyridazine-3-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This transformation is essential for subsequent modifications, such as amide bond formation.

Experimental Protocol: Hydrolysis of Ethyl 6-chloropyridazine-3-carboxylate

To a solution of Ethyl 6-chloropyridazine-3-carboxylate in a mixture of THF and water, an excess of lithium hydroxide (LiOH) is added.[19] The reaction mixture is stirred at ambient temperature for a short period, typically less than an hour.[19] Acidification of the reaction mixture with an acid like hydrochloric acid precipitates the 6-chloropyridazine-3-carboxylic acid, which can be collected by filtration.[19] A similar procedure has been reported for the hydrolysis of methyl 5-chloropyrazine-2-carboxylate using LiOH in water, highlighting a green chemistry approach.[20]

Applications in Drug Discovery and Development

The diverse reactivity of Ethyl 6-chloropyridazine-3-carboxylate makes it a highly sought-after intermediate in the synthesis of biologically active molecules. Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][21] The ability to readily introduce various substituents at the 6-position and modify the carboxylate functionality allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion: A Versatile Tool for the Modern Chemist

Ethyl 6-chloropyridazine-3-carboxylate is a powerful and versatile building block for organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides chemists with a reliable platform for the construction of complex molecular architectures. The insights and protocols presented in this guide are intended to empower researchers and drug development professionals to fully leverage the synthetic potential of this valuable intermediate in their pursuit of new chemical entities with therapeutic promise.

References

-

The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

-

Exploring Ethyl 4,6-Dichloropyridazine-3-Carboxylate: A Key Pharmaceutical Intermediate. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

ETHYL 4,6-DICHLOROPYRIDAZINE-3-CARBOXYLATE: High Purity Chemical Intermediate for Synthesis | Manufacturer & Supplier. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

Ethyl 6-chloropyridazine-3-carboxylate. Chemspace. [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

-

Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). The Royal Society of Chemistry. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

-

Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

-

Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. Exaly. [Link]

-

The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

-

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. PubChem. [Link]

-

Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. PubMed Central. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

-

Sonogashira coupling. YouTube. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

-

Ethyl 5-Amino-1-(6-Chloropyridazin. Amanote Research. [Link]

-

Ethyl 4,6-dichloropyridazine-3-carboxylate. PubChem. [Link]

-

A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. 6-氯吡啶-3-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. research.rug.nl [research.rug.nl]

- 17. m.youtube.com [m.youtube.com]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Page loading... [guidechem.com]

- 20. jocpr.com [jocpr.com]

- 21. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 6-chloropyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 6-chloropyridazine-3-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established principles of organic chemistry to offer valuable insights into its solubility and stability characteristics. The document is intended to serve as a foundational resource for researchers, enabling informed decisions in handling, formulation development, and analytical method design. Detailed hypothetical protocols for solubility assessment and forced degradation studies are provided as a starting point for laboratory investigation.

Introduction: The Significance of Ethyl 6-chloropyridazine-3-carboxylate

Ethyl 6-chloropyridazine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyridazine core is a prevalent scaffold in a variety of biologically active molecules. The presence of a chloro-substituent and a carboxylate ester provides versatile handles for further chemical modifications, making it a valuable building block for the synthesis of complex pharmaceutical agents. A thorough understanding of its solubility and stability is paramount for its effective utilization in synthetic chemistry and for ensuring the quality, efficacy, and safety of any resulting drug substance.

This guide will systematically explore the anticipated solubility profile of Ethyl 6-chloropyridazine-3-carboxylate in a range of common solvents. Furthermore, it will delve into its chemical stability, postulating the most probable degradation pathways based on its functional groups and the known reactivity of the pyridazine ring system.

Physicochemical Properties

A summary of the basic physicochemical properties of Ethyl 6-chloropyridazine-3-carboxylate and its close analogues is presented below.

| Property | Value (Ethyl 6-chloropyridazine-3-carboxylate) | Value (Methyl 6-chloropyridazine-3-carboxylate) | Value (Ethyl 6-chloropyridine-3-carboxylate) |

| Molecular Formula | C₇H₇ClN₂O₂[1] | C₆H₅ClN₂O₂[2] | C₈H₈ClNO₂ |

| Molecular Weight | 186.60 g/mol | 172.57 g/mol [2] | 185.61 g/mol |

| Appearance | Crystalline powder or powder, white to light brown | Not specified | Not specified |

| Melting Point | 146°C to 153°C | Not specified | 26-30 °C |

| CAS Number | 75680-92-1[1] | 65202-50-8[3] | 49608-01-7 |

Solubility Profile: A Predictive Analysis

Predicted Solubility:

-

High Solubility: In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), due to their ability to solvate the polar functionalities of the molecule.

-

Moderate to High Solubility: In chlorinated solvents like Dichloromethane (DCM) and Chloroform, owing to the presence of the chloro-substituent and the overall molecular structure.

-

Moderate Solubility: In esters like Ethyl acetate and ketones like Acetone, which can engage in dipole-dipole interactions.

-

Lower Solubility: In polar protic solvents like Methanol and Ethanol. While the ester can act as a hydrogen bond acceptor, the lack of a hydrogen bond donor on the molecule limits its interaction with protic solvents. For a related compound, 6-Chloropyridazine-3-carboxylic acid, solubility in deionized water is noted[4]. The ester, Ethyl 6-chloropyridazine-3-carboxylate, is expected to have lower aqueous solubility.

-

Poor Solubility: In non-polar hydrocarbon solvents such as Hexane and Heptane, due to the significant polarity of the ester and pyridazine moieties.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for determining the equilibrium solubility of Ethyl 6-chloropyridazine-3-carboxylate in various solvents at different temperatures.

Objective: To determine the solubility of Ethyl 6-chloropyridazine-3-carboxylate in a selection of pharmaceutically relevant solvents at ambient and elevated temperatures.

Materials:

-

Ethyl 6-chloropyridazine-3-carboxylate (purity >99%)

-

Selected solvents (e.g., Water, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane) of appropriate purity (e.g., HPLC grade).

-

Thermostatically controlled shaker or incubator.

-

Calibrated analytical balance.

-

Vials with screw caps.

-

Syringe filters (e.g., 0.45 µm PTFE).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Ethyl 6-chloropyridazine-3-carboxylate to a known volume of each solvent in a series of vials. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 40 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, avoiding any solid particles.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of Ethyl 6-chloropyridazine-3-carboxylate in the diluted samples using a validated stability-indicating HPLC method (see Section 5 for a starting method).

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L using the following formula: Solubility = (Concentration from HPLC * Dilution Factor) / Initial Volume of Supernatant

-

The following diagram illustrates the experimental workflow for solubility determination.

Figure 1: Experimental workflow for solubility determination.

Stability Profile and Potential Degradation Pathways

A comprehensive understanding of the chemical stability of Ethyl 6-chloropyridazine-3-carboxylate is crucial for its storage, handling, and formulation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule[5][6].

Based on the structure of Ethyl 6-chloropyridazine-3-carboxylate, the following degradation pathways are anticipated:

-

Hydrolytic Degradation: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (6-chloropyridazine-3-carboxylic acid) and ethanol. The rate of hydrolysis is expected to be significantly faster under basic conditions. The pyridazine ring itself is generally stable to hydrolysis, but extreme pH and temperature conditions could potentially lead to ring opening.

-

Oxidative Degradation: The pyridazine ring may be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species. The reaction would likely be initiated by common oxidizing agents such as hydrogen peroxide.

-

Photolytic Degradation: Halogenated aromatic compounds are often sensitive to light. Photodegradation could involve cleavage of the carbon-chlorine bond, leading to the formation of radical species and subsequent degradation products.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. The specific degradation products would depend on the temperature and the presence of other reactive species.

The following diagram illustrates the potential degradation pathways of Ethyl 6-chloropyridazine-3-carboxylate.

Figure 2: Potential degradation pathways.

Experimental Protocol for Forced Degradation Studies

The following protocol provides a framework for conducting forced degradation studies on Ethyl 6-chloropyridazine-3-carboxylate to investigate its stability under various stress conditions.

Objective: To identify the degradation pathways and potential degradation products of Ethyl 6-chloropyridazine-3-carboxylate under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

-

Ethyl 6-chloropyridazine-3-carboxylate (purity >99%)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (Acetonitrile, Methanol, Water)

-

Photostability chamber

-

Oven

-

HPLC-UV and HPLC-MS systems

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Ethyl 6-chloropyridazine-3-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a defined period, monitoring for degradation. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV and visible light in a photostability chamber. A dark control should be run in parallel.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 80 °C) for a defined period. Dissolve the stressed solid in a suitable solvent for analysis.

-

-

Analysis:

-

Analyze the stressed samples at various time points using a stability-indicating HPLC method.

-

Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

-

Use an HPLC-MS system to identify the mass of the degradation products to aid in structure elucidation.

-

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of Ethyl 6-chloropyridazine-3-carboxylate and its potential impurities or degradation products. A stability-indicating HPLC method is the preferred approach.

Starting Point for a Stability-Indicating HPLC Method

The following parameters can be used as a starting point for developing a stability-indicating RP-HPLC method. Method development and validation should be performed according to ICH guidelines.

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 21 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm, with a specific wavelength chosen based on the UV spectrum of the compound. |

| Injection Volume | 10 µL |

Method Validation Considerations:

-

Specificity: The method should be able to separate the main peak from any degradation products and process impurities. This is assessed by analyzing stressed samples.

-

Linearity: The method should demonstrate a linear relationship between concentration and peak area over a defined range.

-

Accuracy: The accuracy of the method should be determined by recovery studies.

-

Precision: Repeatability and intermediate precision should be evaluated.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be established to ensure the method is sensitive enough for its intended purpose.

-

Robustness: The method's performance should be evaluated by making small, deliberate changes to the chromatographic conditions.

Conclusion and Recommendations

This technical guide has provided a comprehensive, albeit predictive, analysis of the solubility and stability of Ethyl 6-chloropyridazine-3-carboxylate. The provided information, based on the chemical structure and data from analogous compounds, serves as a robust starting point for researchers. It is strongly recommended that the hypothetical protocols for solubility and forced degradation studies be performed to generate empirical data for this specific molecule. The development and validation of a stability-indicating analytical method is a critical next step for any project involving this compound. Careful attention to the potential for hydrolytic and photolytic degradation is advised during handling, storage, and formulation development.

References

- The pyridazine heterocycle in molecular recognition and drug discovery. (Source: PMC)

- Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. (Source: PubMed)

- A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms.

- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.

- Force Degradation for Pharmaceuticals: A Review. (Source: IJSDR)

-

Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. (Source: PLOS One, URL: [Link])

- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (Source: Pharmacia)

-